molecular formula C9H6BrNO B1289189 6-Bromoisoquinoline 2-oxide CAS No. 223671-16-7

6-Bromoisoquinoline 2-oxide

Cat. No.: B1289189
CAS No.: 223671-16-7
M. Wt: 224.05 g/mol
InChI Key: QNNTUJSIGVWFAS-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline 2-oxide is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an oxygen atom bonded to the nitrogen at the 2nd position, forming an N-oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the use of trichlorophosphate in dichloromethane at 45°C for 2 hours. The reaction involves dissolving 6-Bromoisoquinoline in dry dichloromethane and adding trichlorophosphate dropwise at room temperature. The mixture is then heated to 45°C for 2 hours before cooling and removing the solvents under vacuum .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to other N-oxide derivatives.

    Reduction: Reduction of the N-oxide group back to the parent isoquinoline.

    Substitution: Halogen exchange or nucleophilic substitution at the bromine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like zinc dust in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of higher N-oxide derivatives.

    Reduction: Regeneration of 6-Bromoisoquinoline.

    Substitution: Formation of substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoisoquinoline 2-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline 2-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The bromine atom at the 6th position can also engage in halogen bonding, affecting the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the bromine and N-oxide modifications.

    6-Bromoisoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.

    Isoquinoline N-oxide: Similar structure but without the bromine atom.

Uniqueness: 6-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the N-oxide groupThe bromine atom provides sites for further functionalization, while the N-oxide group offers redox activity, making it a versatile compound in synthetic and biological research .

Properties

IUPAC Name

6-bromo-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNTUJSIGVWFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 51.0 g (245.1 mmol) of 6-bromo-isoquinoline (3) in 800 ml of dichloromethane were added under mechanical stirring 90.6 g (367.6 mmol) of 3-chloro-benzenecarboperoxoic acid (70%). After stirring for 4 h at room temperature and standing overnight, saturated sodium hydrogen carbonate-solution was added until two clear layers were obtained. The dichloromethane solution was separated and washed with saturated NaCl-solution. The aqueous layers were extracted with a chloroform/isopropanol (3:1) mixture and the organic layers were combined, washed again with saturated NaCl-solution, dried over magnesium sulfate and evaporated. The obtained crude product (53.0 g) was used without further purification. Rt=0.89 min (Method C). Detected mass: 226.2 (M+H+).
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51 g
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800 mL
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90.6 g
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Synthesis routes and methods II

Procedure details

Acetic acid (8 mL) and 30% hydrogen peroxide (4 mL) were heated at 80° C. for 1 h. The cooled solution of peracetic acid was added to 6-bromoisoquinoline (Tyson, F. T. J. Am. Chem. Soc., 1939, 61, 183) (0.389 g, 1.87 mmol) and the mixture was then heated at 80° C. for 18 h. The mixture was diluted with water (15 mL) and concentrated in vacuo to ca. half the volume and the residue was extracted with CH2Cl2 (2×25 mL). The combined organics were washed with saturated aqueous NaHCO3 (25 mL), dried over MgSO4 and evaporated to leave an oil. Azeotroping with PhMe (×3) and then CH2Cl2 (×3) gave 6-bromoisoquinoline N-oxide (0.420 g, quant) as a cream-coloured solid. 1H (δ, CDCl3, 300 MHz) 7.6-7.65 (2H, m), 7.77 (1H, dd), 8.0 (1H, s), 8.2 (1H, dd), 8.85 (1H, s);
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8 mL
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4 mL
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peracetic acid
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0 (± 1) mol
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0.389 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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